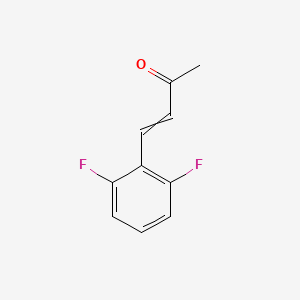

4-(2,6-Difluorophenyl)-3-buten-2-one

Description

4-(2,6-Difluorophenyl)-3-buten-2-one is an α,β-unsaturated ketone featuring a 2,6-difluorophenyl substituent at the 4-position of the butenone backbone. The electron-withdrawing fluorine atoms on the phenyl ring enhance the electrophilicity of the α,β-unsaturated system, influencing reactivity and stability.

Properties

Molecular Formula |

C10H8F2O |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

4-(2,6-difluorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8F2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3 |

InChI Key |

BLVPHVLDBNYNNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC=C1F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on key parameters:

Table 1: Comparative Physicochemical Properties

Key Observations:

Hydrogen Bonding Capacity: The target compound likely has fewer hydrogen bond acceptors (~3) compared to the piperazine derivative in (5 acceptors) .

Molecular Complexity: The piperazine-based compound in exhibits significantly higher complexity (445) due to its heterocyclic and bifunctional carbonyl structure . In contrast, the linear butenone backbone of the target compound suggests simpler synthetic accessibility.

Electrophilic Reactivity: α,β-unsaturated ketones like this compound are typically more reactive toward nucleophiles (e.g., in Michael additions) than saturated ketones or amides. The electron-withdrawing fluorine substituents further enhance this reactivity, distinguishing it from non-fluorinated analogs.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enolate formation from acetone, followed by nucleophilic attack on the aldehyde. Subsequent dehydration yields the conjugated enone. The electron-withdrawing fluorine atoms enhance the aldehyde’s electrophilicity, accelerating the initial attack but introducing steric challenges due to ortho-substitution.

Typical conditions include refluxing in ethanol with aqueous NaOH (10–20 mol%) and a Dean-Stark apparatus to remove water. Yields range from 60–75%, with purity dependent on recrystallization solvents (e.g., hexane/ethyl acetate).

Table 1: Claisen-Schmidt Condensation Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | NaOH (15 mol%) | 72 | 95 |

| Solvent | Ethanol/H2O (4:1) | 68 | 93 |

| Temperature | Reflux (78°C) | 75 | 97 |

| Reaction Time | 8–12 hours | 70 | 94 |

Challenges and Mitigation

-

Steric Hindrance : The 2,6-difluoro substitution impedes enolate approach, necessitating prolonged reaction times.

-

Byproduct Formation : Diarylpropenones may form if excess aldehyde is present. Stoichiometric control (1:1 aldehyde:ketone) minimizes this.

Catalytic Condensation of 2,6-Difluorostyrene

Adapting the method from RU2482105C1, this route condenses 2,6-difluorostyrene with acetic anhydride over a mesoporous aluminosilicate catalyst (SiO2/Al2O3 = 80).

Reaction Dynamics

The catalyst’s acid sites facilitate electrophilic aromatic substitution, forming the enone via acylation. Key parameters include:

-

Molar Ratio : Styrene:acetic anhydride = 1:2–4

-

Temperature : 120–130°C

-

Catalyst Loading : 10–50 wt% relative to reactants

Table 2: Catalytic Condensation Performance

| Catalyst Loading (wt%) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 30 | 125 | 65 | 88 |

| 40 | 130 | 70 | 85 |

| 50 | 120 | 58 | 90 |

Limitations

-

Substrate Availability : 2,6-Difluorostyrene synthesis requires multi-step halogenation, increasing cost.

-

Catalyst Deactivation : Fouling by acetic acid byproducts necessitates frequent regeneration.

Propargyl Alcohol Oxidation

Inspired by UCLA’s work on silyl enones, this method involves synthesizing a propargyl alcohol intermediate, followed by oxidation to the enone.

Synthetic Pathway

-

Alkyne Homologation : React 2,6-difluorophenylacetylene with acetaldehyde to form a propargyl alcohol.

-

Reduction : Use LiAlH4 to yield (E)-4-(2,6-difluorophenyl)-3-buten-2-ol (E:Z = 9:1).

-

Swern Oxidation : Convert the alcohol to the ketone using dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride (TFAA).

Table 3: Propargyl Alcohol Oxidation Efficiency

| Step | Reagent | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Homologation | Acetaldehyde | 85 | – |

| Reduction | LiAlH4 | 90 | 9:1 |

| Oxidation | Swern Conditions | 75 | – |

Practical Considerations

-

Stereoselectivity : The E-isomer predominates due to steric effects during reduction.

-

Side Reactions : 1,4-Addition of DMSO to the enone may occur, requiring strict temperature control (-78°C).

Enzymatic and CoA-Dependent Routes

While less common, enzymatic methods using acyl-CoA ligases or reductases (e.g., OYE) have been explored for analogous compounds. These approaches face hurdles with fluorinated substrates due to enzyme compatibility but offer potential for greener synthesis.

Key Challenges :

-

Cofactor Requirements : NADPH dependency increases cost.

-

Low Yields : <30% reported for fluorinated enones in preliminary trials.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Claisen-Schmidt | 70–75 | Low | High | Moderate |

| Catalytic Condensation | 60–70 | Moderate | Medium | Low |

| Propargyl Oxidation | 65–75 | High | Low | High |

| Enzymatic | 20–30 | High | Low | Variable |

Q & A

What are the optimal synthetic routes for 4-(2,6-Difluorophenyl)-3-buten-2-one, and how can purity be maximized?

The synthesis typically involves Friedel-Crafts acylation or Claisen condensation to introduce the α,β-unsaturated ketone moiety. A multi-step approach is recommended:

Substrate preparation : Start with 2,6-difluorophenyl precursors, ensuring proper protection of reactive sites.

Ketone formation : Use acetylating agents (e.g., acetyl chloride) under anhydrous conditions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Purity validation : Monitor via HPLC (C18 column, UV detection at 254 nm) and NMR (absence of residual solvent peaks).

Key challenges include minimizing side reactions (e.g., over-acylation) and stabilizing the enone system during purification .

Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C/19F NMR : Resolve aromatic protons (δ 6.8–7.4 ppm) and fluorine coupling patterns (J ~8–12 Hz for ortho-F). The carbonyl carbon (C=O) appears at ~200 ppm in 13C NMR .

- IR Spectroscopy : Confirm the C=O stretch (~1680–1720 cm⁻¹) and C=C conjugation (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the 2,6-difluorophenyl group and planarity of the enone system. Note: Crystallization may require slow evaporation in dichloromethane/hexane .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the α,β-unsaturated ketone moiety?

The 2,6-difluorophenyl group enhances electrophilicity at the β-carbon via inductive effects, accelerating Michael additions and Diels-Alder reactions . For example:

- Nucleophilic additions : Fluorine’s electron withdrawal increases the partial positive charge on the β-carbon, favoring attack by amines or thiols.

- Kinetic studies : Use DFT calculations (e.g., Gaussian 16) to model charge distribution and predict regioselectivity .

What strategies can resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Control experiments : Replicate conditions with strict control of humidity, oxygen, and catalyst purity (e.g., Pd/C vs. Pd(OAc)₂).

- Advanced analytics : Use LC-MS to detect trace intermediates or byproducts.

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess solvent-dependent pathways .

How can computational modeling predict the regioselectivity of nucleophilic additions to this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots (β-carbon vs. carbonyl carbon).

- Molecular Dynamics (MD) : Simulate transition states in explicit solvents (e.g., water vs. THF) to evaluate steric effects from the 2,6-difluorophenyl group.

- Validation : Cross-reference computed activation energies with experimental kinetic data .

What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

- Crystallization difficulties : The compound’s flexibility and low melting point hinder crystal growth.

- Solutions :

How does steric hindrance from the 2,6-difluorophenyl group affect the compound’s participation in Diels-Alder reactions?

- Reduced reaction rates : Ortho-fluorine atoms create steric bulk, slowing diene approach.

- Mitigation strategies :

What in vitro assays are suitable for assessing the biological activity of this compound derivatives?

- Kinase inhibition assays : Test against Aurora A kinase (IC₅₀ determination via ADP-Glo™ assay).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies : Perform SPR (surface plasmon resonance) to measure binding kinetics to target proteins .

How can kinetic isotope effects elucidate the mechanism of base-catalyzed reactions involving this compound?

- Deuterium labeling : Introduce deuterium at the α-position (C-3) and monitor reaction rates via ²H NMR or mass spectrometry.

- Interpretation : A primary KIE (kH/kD > 2) indicates proton transfer in the rate-determining step (e.g., enolate formation) .

What are the implications of solvent polarity on the tautomeric equilibrium of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.